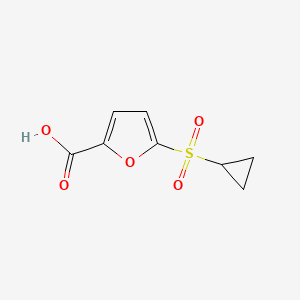

5-(Cyclopropylsulfonyl)furan-2-carboxylic acid

Description

Properties

IUPAC Name |

5-cyclopropylsulfonylfuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5S/c9-8(10)6-3-4-7(13-6)14(11,12)5-1-2-5/h3-5H,1-2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFGEZKXGKFVTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)C2=CC=C(O2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Literature Review of Sulfonyl-Substituted Furan-2-Carboxylic Acid Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of the furan-2-carboxylic acid scaffold, a privileged core in medicinal chemistry, with the versatile sulfonyl group represents a compelling strategy in modern drug discovery. Sulfonyl-substituted furan-2-carboxylic acid derivatives exhibit a wide spectrum of biological activities, including potent antimicrobial and anticancer properties. The sulfonyl moiety, acting as a potent electron-withdrawing group and a hydrogen bond acceptor, significantly modulates the physicochemical properties and biological target interactions of the parent furan structure. This guide provides a comprehensive review of the synthesis, chemical properties, and biological applications of these derivatives. We will delve into established and modern synthetic methodologies, analyze structure-activity relationships (SAR), and present detailed experimental protocols to empower researchers in this promising field.

Introduction: A Synthesis of Privileged Scaffolds

The furan ring is a five-membered aromatic heterocycle that serves as a foundational structural component in numerous pharmacologically active compounds.[1] Its derivatives are known to possess a vast array of therapeutic properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[1][2][3] The furan ring's capacity for hydrogen bonding and π–π stacking is crucial for its interaction with biological targets.[1] When functionalized with a carboxylic acid at the 2-position, the resulting furan-2-carboxylic acid becomes a versatile building block, with the carboxyl group providing a key interaction point and a handle for further chemical modification.

Parallelly, the sulfonyl group (-SO₂-) and its derivatives, particularly sulfonamides, are cornerstones of medicinal chemistry.[4] The tetrahedral geometry and the ability of the sulfonyl oxygens to act as strong hydrogen bond acceptors allow for high-affinity interactions with enzyme active sites. This functional group is renowned for imparting favorable characteristics such as improved metabolic stability, modulated solubility, and enhanced binding affinity.[5] The strategic incorporation of a sulfonyl group onto the furan-2-carboxylic acid core creates a class of molecules with significant therapeutic potential, merging the biological relevance of the furan scaffold with the potent electronic and binding properties of the sulfonyl group.

Strategic Synthesis of Sulfonyl-Furan Derivatives

The synthesis of sulfonyl-substituted furan-2-carboxylic acids requires careful consideration of the furan ring's sensitivity to strong acids and oxidizing agents. Methodologies generally focus on either the introduction of a sulfonyl group onto a pre-formed furan ring or building the molecule from sulfonyl-containing precursors.

Electrophilic Sulfonation of the Furan Ring

The most direct approach is the electrophilic sulfonation of furan or its derivatives. Due to the furan ring's high reactivity and susceptibility to polymerization under harsh acidic conditions, mild sulfonating agents are imperative.

-

Sulfur Trioxide-Pyridine Complex: This is the reagent of choice for the controlled sulfonation of furan. The reaction typically proceeds at the highly reactive C2 (α) position to yield furan-2-sulfonic acid.[5][6] This intermediate can then be converted to the more synthetically versatile furan-2-sulfonyl chloride using reagents like thionyl chloride or phosphorus pentachloride. Furan-2-sulfonyl chloride is a key intermediate for synthesizing a wide range of sulfonamide derivatives.[7]

-

Chlorosulfonic Acid: While more reactive, chlorosulfonic acid can be used at low temperatures in an inert solvent to directly furnish furan-2-sulfonyl chloride.[5] The causality for using low temperatures is to control the reaction's exothermicity and prevent degradation of the sensitive furan nucleus.

Modern Decarboxylative Approaches

Recent advancements have provided novel pathways that avoid direct sulfonation. One innovative strategy involves the copper-catalyzed decarboxylative halosulfonylation of aromatic carboxylic acids.[8] This method allows for the direct conversion of a furan-2-carboxylic acid to the corresponding sulfonyl chloride in a one-pot procedure, leveraging the carboxylic acid itself as a directing group and precursor. This approach is highly valuable as it often exhibits broad functional group tolerance and operates under mild conditions.[8]

Carboxylation of Sulfonylated Furans

An alternative strategy involves starting with a sulfonyl-substituted furan and introducing the carboxylic acid moiety. This can be achieved through lithiation of the sulfonylated furan followed by quenching with carbon dioxide. For instance, lithiation of a 2-sulfonylfuran at the 5-position and subsequent reaction with CO₂ can yield the desired 5-sulfonyl-furan-2-carboxylic acid.[9] This regioselective approach is powerful for accessing specific isomers that may be difficult to obtain via direct sulfonation.

Biological Activities and Therapeutic Potential

The introduction of a sulfonyl group onto the furan-2-carboxylic acid framework gives rise to compounds with significant and diverse biological activities. The sulfonyl group's strong electron-withdrawing nature and its role as a hydrogen bond donor/acceptor are key to these activities.

Antimicrobial Agents

Furan-containing sulfonamides and related structures have demonstrated potent activity against various bacterial strains, including drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[5] A study on chiral 2(5H)-furanone sulfones, which are structurally related to the topic compounds, revealed significant activity against Gram-positive bacteria.[4] The mechanism is often attributed to the inhibition of essential metabolic pathways in bacteria.

Anticancer Activity

Certain derivatives have emerged as promising anticancer agents. For instance, furan-3-sulfonamide, derived from its corresponding sulfonic acid, was found to be a potent antiproliferative compound that targets and inhibits the b-raf protein, a key kinase in the MAPK/ERK signaling pathway that is often dysregulated in cancer.[6] This highlights the potential of these scaffolds to serve as specific enzyme inhibitors in oncology.

Enzyme Inhibition (Carbonic Anhydrase)

Sulfonamides are a classic and well-established class of carbonic anhydrase (CA) inhibitors.[5] These enzymes are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain cancers.[5] Furan-containing sulfonamides have been explored to enhance inhibitory activity and selectivity. Their mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion within the enzyme's active site, blocking its catalytic function.[5]

Structure-Activity Relationships (SAR)

The biological activity of sulfonyl-furan derivatives is highly dependent on the substitution pattern on both the furan ring and any appended groups.[5]

-

Position of the Sulfonyl Group: The electronic properties and reactivity of the molecule are significantly influenced by whether the sulfonyl group is at the 2- or 3-position.[6] The 3-sulfonyl isomer, for example, has shown unique potential as a precursor for anticancer agents.[6]

-

Substituents on the Sulfonamide Nitrogen: For sulfonamide derivatives, the nature of the substituent on the nitrogen atom is critical for target affinity and selectivity. Bulky or aromatic groups can be introduced to probe specific pockets within an enzyme's active site.

-

Substitution on the Furan Ring: Additional substituents on the furan ring can modulate lipophilicity, metabolic stability, and receptor affinity.[1] For instance, halogenation can enhance binding or block sites of metabolic oxidation.

The following table summarizes the antimicrobial activity of representative sulfonyl-containing 2(5H)-furanone derivatives against Gram-positive bacteria, illustrating the impact of structural modifications on potency.

| Compound ID | Key Structural Feature | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) |

| 26 | l-borneol moiety | 8 | 8 |

| 20-30 (general) | Various terpene moieties | Comparable to each other | Comparable to each other |

| Data sourced from a study on 2(5H)-furanone sulfones, which serve as a close structural analog to inform potential SAR trends.[4] |

The data indicates that compound 26 , featuring an l-borneol group, is the most potent among the tested sulfones, inhibiting the growth of both S. aureus and B. subtilis with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL.[4] This highlights the critical role that appended chiral auxiliaries, such as terpenes, can play in enhancing antimicrobial efficacy.

Key Experimental Protocol: Synthesis of Furan-2-Sulfonic Acid

This protocol describes a validated method for the synthesis of furan-2-sulfonic acid, a crucial precursor for many sulfonyl-substituted derivatives, using a mild sulfonating agent. This method is chosen for its reliability and its ability to prevent the acid-catalyzed degradation of the furan ring.

Objective: To synthesize furan-2-sulfonic acid via electrophilic sulfonation of furan using a sulfur trioxide-pyridine complex.

Materials:

-

Furan (freshly distilled)

-

Sulfur trioxide-pyridine complex

-

Anhydrous 1,2-dichloroethane

-

Barium carbonate (BaCO₃)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the sulfur trioxide-pyridine complex in anhydrous 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Furan: Slowly add freshly distilled furan to the solution dropwise while maintaining vigorous stirring. The controlled addition is crucial to manage the reaction temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling the reaction mixture to room temperature, pour it into a beaker containing deionized water. The organic solvent (1,2-dichloroethane) is then removed by steam distillation.

-

Precipitation of Barium Salt: Treat the remaining aqueous solution with barium carbonate. This will precipitate the sulfonic acid as its barium salt (barium furan-2-sulfonate), which is sparingly soluble in water. The addition of BaCO₃ neutralizes any excess acid and facilitates the isolation of the product.

-

Isolation and Purification: Collect the barium furan-2-sulfonate precipitate by filtration. The salt can be further purified by recrystallization from hot water.[6]

-

Conversion to Free Acid (Optional): The free sulfonic acid can be regenerated from its barium salt by treatment with a stoichiometric amount of sulfuric acid, followed by filtration of the insoluble barium sulfate.

Self-Validation: The identity and purity of the product can be confirmed using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), IR spectroscopy (to identify the characteristic S=O stretches), and mass spectrometry.

Conclusion and Future Perspectives

Sulfonyl-substituted furan-2-carboxylic acid derivatives stand as a highly promising class of compounds in medicinal chemistry. The synergy between the biologically active furan core and the pharmacologically advantageous sulfonyl group provides a robust platform for the development of novel therapeutics. The synthetic routes are well-established yet offer room for innovation through modern catalytic methods. Current research has demonstrated significant potential in antimicrobial and anticancer applications, driven by the inhibition of key enzymes.

Future research should focus on expanding the chemical diversity of this class through combinatorial approaches, exploring different substitution patterns to fine-tune activity and selectivity. A deeper investigation into their mechanisms of action, particularly against novel biological targets, will be crucial. Furthermore, optimizing the pharmacokinetic and toxicological profiles of lead compounds will be essential to translate the clear in-vitro potential of these derivatives into clinically successful therapeutic agents.

References

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry. [Link]

-

Pharmacological activity of furan derivatives. (2024). World Journal of Pharmaceutical Research. [Link]

-

Furan-2-sulfonamide (C4H5NO3S). (n.d.). PubChemLite. [Link]

-

Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2024). Chemistry & Medicinal Chemistry. [Link]

-

Scully, J. F., & Brown, E. V. (1953). THE SULFONATION OF FURAN AND FURAN HOMOLOGS. PREPARATION OF FURANSULFONAMIDES. The Journal of Organic Chemistry. [Link]

-

The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (2021). Molecules. [Link]

-

Furan-2-sulfonylchloride. (n.d.). MySkinRecipes. [Link]

-

Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2021). Indian Journal of Chemistry, Section B. [Link]

-

One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (2012). Arkivoc. [Link]

-

Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives. (n.d.). Science of Synthesis. [Link]

-

Synthesis of sulfonylureas from carboxylic acids and sulfonamides via... (n.d.). ResearchGate. [Link]

-

Synthesis and biological activities of furan derivatives. (2022). ResearchGate. [Link]

-

Decarbonylative Sulfide Synthesis from Carboxylic Acids and Thioesters via Cross-Over C–S Activation and Acyl Capture. (2018). ACS Catalysis. [Link]

-

Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2022). Molecules. [Link]

-

2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. (2019). Polymers. [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. [Link]

-

Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. (2023). Antibiotics. [Link]

-

Synthesis and antihypertensive activity of 5-amino-2-pyridinecarboxylic acid derivatives. (1986). Journal of Medicinal Chemistry. [Link]

-

Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. (2019). Vietnam Journal of Science, Technology and Engineering. [Link]

-

A convenient synthesis of 5-fluorofuran-2-carboxylic acid. (2013). ResearchGate. [Link]

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. wisdomlib.org [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Furan-2-sulfonylchloride [myskinrecipes.com]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to the Physical Characteristics and Melting Point of 5-(Cyclopropylsulfonyl)furan-2-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the physical properties of 5-(Cyclopropylsulfonyl)furan-2-carboxylic acid, a novel organic compound with potential applications in medicinal chemistry and materials science. Given the limited availability of specific experimental data for this compound, this document synthesizes information based on the general characteristics of furan derivatives and carboxylic acids, and outlines a comprehensive, field-proven protocol for the empirical determination of its melting point.

Predicted Physicochemical Properties

The molecular structure of 5-(Cyclopropylsulfonyl)furan-2-carboxylic acid, featuring a furan ring, a carboxylic acid group, and a cyclopropylsulfonyl moiety, dictates its physical characteristics. While specific experimental values are not widely published, we can infer its properties based on analogous compounds and fundamental chemical principles.

Carboxylic acids are organic compounds characterized by the presence of a carboxyl group (-COOH).[1] This functional group is polar and capable of forming strong hydrogen bonds, which significantly influences their physical properties.[2] Generally, carboxylic acids exhibit higher boiling points compared to other organic compounds of similar molecular weight due to intermolecular hydrogen bonding.[3] Those with fewer than five carbon atoms are typically soluble in water, but solubility decreases as the carbon chain length increases.[3]

Furan, the core heterocyclic structure, is an aromatic compound.[4] Derivatives of furan are prevalent in pharmaceuticals and other biologically active molecules.[1] The addition of a sulfonyl group, as in the case of 5-(Cyclopropylsulfonyl)furan-2-carboxylic acid, is expected to increase the polarity and melting point of the compound.

Based on these structural features, 5-(Cyclopropylsulfonyl)furan-2-carboxylic acid is anticipated to be a crystalline solid at room temperature. Its solubility in water is likely to be low due to the presence of the larger, nonpolar cyclopropylsulfonyl and furan components, though it is expected to be soluble in common organic solvents.[5]

Table 1: Predicted and Known Properties of 5-(Cyclopropylsulfonyl)furan-2-carboxylic acid

| Property | Value/Prediction | Rationale/Source |

| CAS Number | 1565962-97-1 | [6] |

| Molecular Formula | C₈H₈O₅S | |

| Molecular Weight | 216.21 g/mol | [6] |

| Physical Form | Solid | |

| Appearance | Likely a white to off-white crystalline powder | Based on similar furan carboxylic acids[7][8] |

| Melting Point | Experimentally determined (see Section 2) | Not currently available in public literature. |

| Solubility | Predicted to have low solubility in water and good solubility in organic solvents like ethanol, acetone, and ethyl acetate. | General property of organic acids with significant hydrocarbon character.[5] |

Experimental Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, characteristic physical property that is invaluable for identification and purity assessment.[9] Impurities typically cause a depression and broadening of the melting point range.[10] The following protocol details the capillary method for determining the melting point of 5-(Cyclopropylsulfonyl)furan-2-carboxylic acid.

Causality Behind Experimental Choices

The capillary method is a widely adopted technique due to its simplicity, requirement for a minimal amount of sample, and accuracy.[11] The use of a calibrated thermometer and a controlled heating rate are critical for obtaining a precise and reproducible melting point range. A slow heating rate near the expected melting point ensures that the temperature of the heating block and the sample are in thermal equilibrium.

Step-by-Step Methodology for Melting Point Determination

Materials:

-

5-(Cyclopropylsulfonyl)furan-2-carboxylic acid sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

Calibrated thermometer

Procedure:

-

Sample Preparation:

-

Ensure the 5-(Cyclopropylsulfonyl)furan-2-carboxylic acid sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound.

-

Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.

-

-

Apparatus Setup:

-

Insert the capillary tube, sealed end down, into the sample holder of the melting point apparatus.

-

Place a calibrated thermometer in the designated holder.

-

-

Melting Point Measurement:

-

Turn on the melting point apparatus and set an initial rapid heating rate to approach the expected melting point. If the approximate melting point is unknown, a preliminary rapid determination can be performed.

-

Once the temperature is within 20°C of the expected melting point, reduce the heating rate to 1-2°C per minute.

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to heat slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Data Recording and Interpretation:

-

The recorded temperature range is the melting point of the sample.

-

For a pure compound, this range should be narrow, typically 0.5-2°C. A broad melting range suggests the presence of impurities.[9]

-

Repeat the measurement with a fresh sample and a new capillary tube to ensure accuracy and reproducibility.

-

Self-Validating System and Trustworthiness

The reliability of this protocol is ensured by the use of a calibrated thermometer and the practice of performing multiple measurements. Consistency in the determined melting point range across several trials validates the result. Furthermore, performing a mixed melting point determination, where the unknown sample is mixed with a known standard, can confirm the identity of a compound.[10]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the physical characteristics and melting point of 5-(Cyclopropylsulfonyl)furan-2-carboxylic acid.

Caption: Workflow for the physical characterization of a novel compound.

Concluding Remarks

While a definitive, published melting point for 5-(Cyclopropylsulfonyl)furan-2-carboxylic acid is not yet available, this guide provides a robust framework for its experimental determination and an informed prediction of its key physical characteristics. The outlined protocol is grounded in established laboratory practices, ensuring that researchers and drug development professionals can confidently characterize this and other novel compounds with high scientific integrity. The accurate determination of physical properties such as the melting point is a critical first step in the broader evaluation of a compound's potential for further development.

References

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Nichols, L. (n.d.). Experiment 1: Melting-point Determinations. University of Missouri-St. Louis. Retrieved from [Link]

-

Experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

- Mageshwari, K., et al. (2016). Synthesis, crystal growth and characterization of an organic material: 2-Aminopyridinium succinate succinic acid single crystal. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 153, 533-540.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

-

Gharpure, S. J., & Somani, S. (2020). Functionalization of sulfonylated furans. ResearchGate. Retrieved from [Link]

-

ChemicalRegister. (n.d.). 5-(Cyclopropylsulfamoyl)furan-2-carboxylic acid (CAS No. 1087784-27-7) Suppliers. Retrieved from [Link]

-

Wikipedia. (n.d.). Organic acid. Retrieved from [Link]

-

PubChem. (n.d.). Furan-2-carboxylic acid 5-amino-1-(4-methoxy-benzenesulfonyl)-1H-pyrazol-3-yl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemicalbridge. (n.d.). 5-(Cyclopropylsulfonyl)furan-2-carboxylic acid. Retrieved from [Link]

-

Learnpedia. (2014, December 8). 1 Characterization Of Organic Compounds [Video]. YouTube. [Link]

-

PubChem. (n.d.). 5-Formyl-2-furancarboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

- Li, D., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society, 140(30), 9474-9482.

-

PubChem. (n.d.). 2-Furancarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Lindup, W. E., et al. (1989). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. Biochemical Pharmacology, 38(18), 3047-3052.

- Rashitova, S. S. (2025). Furan Derivatives and Their Role in Pharmaceuticals. American Journal of Bioscience and Clinical Integrity.

-

Britannica. (n.d.). Carboxylic acid. In Britannica. Retrieved from [Link]

-

IOSR Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis, Characterization and Pharmacological evaluation of some Cinnoline (Furan) derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Furan. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Hydroxy-2-furancarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. biojournals.us [biojournals.us]

- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 3. researchgate.net [researchgate.net]

- 4. Furan - Wikipedia [en.wikipedia.org]

- 5. Organic acid - Wikipedia [en.wikipedia.org]

- 6. 5-(Cyclopropylsulfonyl)furan-2-carboxylic acid - [sigmaaldrich.cn]

- 7. chemimpex.com [chemimpex.com]

- 8. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. athabascau.ca [athabascau.ca]

- 11. westlab.com [westlab.com]

Commercial suppliers and pricing for 5-(Cyclopropylsulfonyl)furan-2-carboxylic acid

The following technical guide details the commercial landscape, pricing dynamics, and technical specifications for 5-(Cyclopropylsulfonyl)furan-2-carboxylic acid .

Executive Summary

5-(Cyclopropylsulfonyl)furan-2-carboxylic acid (CAS: 1565962-97-1 ) is a specialized heterocyclic building block primarily utilized in medicinal chemistry for the development of antiviral agents (specifically HCV NS3/4A protease inhibitors) and treatments for fibrosis.[1] Its structural value lies in the cyclopropylsulfonyl moiety—a validated pharmacophore for improving metabolic stability and potency—coupled with a furan-2-carboxylic acid core that serves as a rigid bioisostere for benzoic acid linkers.

This guide provides researchers and procurement teams with a validated sourcing strategy, pricing analysis, and technical quality control framework.

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | 5-(Cyclopropylsulfonyl)furan-2-carboxylic acid |

| CAS Number | 1565962-97-1 |

| Molecular Formula | |

| Molecular Weight | 216.21 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |

| pKa (Calc) | ~3.5 (Carboxylic acid), Sulfone is non-ionizable |

| Key Impurities | 5-(Cyclopropylthio)furan-2-carboxylic acid (Sulfide intermediate)5-Bromo-2-furoic acid (Starting material) |

Synthesis & Cost Drivers

Understanding the synthesis is critical for negotiating price and assessing quality. The market price is driven by the difficulty of introducing the cyclopropylsulfonyl group onto the electron-rich furan ring without degrading the carboxylic acid moiety.

Primary Industrial Routes

Two main pathways dictate the cost structure:

-

The Sulfinate Displacement (Preferred/High Purity):

-

Mechanism: Copper-catalyzed coupling of 5-bromo-2-furoate with sodium cyclopropanesulfinate.

-

Cost Impact: Higher reagent cost (sulfinate salt) but fewer steps and cleaner impurity profile.

-

Quality Note: Preferred for GMP or late-stage synthesis due to lack of over-oxidation byproducts.

-

-

The Thiol-Oxidation Route (Economy/Bulk):

-

Mechanism: Nucleophilic displacement with cyclopropanethiol followed by oxidation (mCPBA or

). -

Cost Impact: Lower raw material costs.

-

Quality Risk: High risk of sulfoxide impurities and furan ring degradation during the oxidation step.

-

Visualization: Synthesis Cost-Driver Pathway

Figure 1: Comparison of synthetic routes. Route B (Green) yields higher purity material typically found in premium catalogs, while Route A (Red) explains lower-cost bulk offers that may require rigorous purification.

Supply Chain & Pricing Analysis

The market for CAS 1565962-97-1 is tiered. It is not a commodity chemical; it is a Tier 3 Building Block (Specialized/Niche).

Supplier Landscape

-

Tier 1 (Global Catalogs): Sigma-Aldrich (Merck), Fluorochem. High reliability, immediate shipping, highest price.

-

Tier 2 (Aggregators/Specialists): Bide Pharmatech, Leyan, Ambeed. Good balance of price and speed; often source from the same primary manufacturers in China.

-

Tier 3 (Custom Synthesis/Bulk): WuXi AppTec, Enamine (Make-on-Demand). Best for >100g orders.

Estimated Market Pricing (2025/2026)

Prices are estimated based on current market data for sulfonyl-furan scaffolds.

| Quantity | Tier 1 (Catalog) | Tier 2 (Aggregator) | Bulk/Custom (>100g) |

| 1 g | $250 - $350 | $120 - $180 | N/A |

| 5 g | $900 - $1,100 | $450 - $600 | N/A |

| 25 g | Inquire | $1,800 - $2,200 | ~$60 - $80 / g |

| 100 g | Inquire | Inquire | ~$40 - $55 / g |

Strategic Insight: The steep price drop at the 25g+ mark indicates that small packs are priced for "convenience/storage," while the material cost itself is moderate. Recommendation: If you need >2g, buy the 5g or 10g pack from a Tier 2 supplier (e.g., Bide, Ambeed) to save ~50%.

Quality Control & Procurement Strategy

Because the furan ring is sensitive to oxidation and acid, and the sulfonyl group is introduced via redox chemistry, purity validation is essential.

QC Protocol: The "Self-Validating" Workflow

Do not rely solely on the Certificate of Analysis (CoA). Perform these checks upon receipt:

-

1H NMR (DMSO-d6):

-

Check: Cyclopropyl protons (multiplets at ~1.0–1.3 ppm).

-

Check: Furan protons (two doublets at ~7.0–7.5 ppm).

-

Impurity Flag: If you see "messy" multiplets in the aromatic region, it suggests furan ring degradation.

-

-

LC-MS (ESI-):

-

Target Mass: 215.2 [M-H]-.

-

Impurity Flag: A peak at [M-16] suggests the sulfoxide (incomplete oxidation from Route A). A peak at [M-32] suggests the sulfide .

-

-

Appearance Check:

-

Dark brown/black color indicates decomposition (furan polymerization). Reject material that is not off-white or pale yellow.

-

Procurement Decision Tree

Figure 2: Strategic sourcing logic based on project stage. Validation is critical across all tiers due to the chemical sensitivity of the furan core.

References

-

PubChem. (2025). Compound Summary: 5-(Cyclopropylsulfonyl)furan-2-carboxylic acid (CAS 1565962-97-1).[1][2] National Library of Medicine. [Link]

-

ChemicalRegister. (2025). Global Supplier List for Furan-2-carboxylic acid derivatives. [Link]

-

Arkivoc. (2013). Synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid. (General Furan Chemistry Reference). [Link]

Sources

Methodological & Application

Topic: Scalable Synthesis Protocols for 5-(Cyclopropylsulfonyl)furan-2-carboxylic acid

An Application Note and Protocol from the Desk of a Senior Application Scientist

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Cyclopropylsulfonyl)furan-2-carboxylic acid is a heterocyclic building block with significant potential in medicinal chemistry and materials science. The incorporation of the cyclopropylsulfonyl moiety can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of parent molecules. This application note provides a comprehensive, scalable, and robust three-step synthetic protocol starting from commercially available 2-furoic acid. The described pathway involves an initial esterification and bromination, followed by a nucleophilic substitution to install the cyclopropylthio group, and culminates in a controlled oxidation to the target sulfone and subsequent saponification. We delve into the rationale behind reagent selection, process optimization for scalability, and critical safety considerations, offering a self-validating protocol suitable for both bench-scale research and pilot-scale production.

Introduction: The Strategic Value of the Furan Scaffold

The furan ring is a privileged scaffold in organic synthesis, serving as a versatile C4 building block for complex molecules and as a core component in numerous pharmaceuticals.[1][2] Its derivatization allows for fine-tuning of electronic and steric properties. The introduction of a sulfonyl group, in particular, is a well-established strategy in drug design to introduce a hydrogen bond acceptor and a metabolically stable, electron-withdrawing group.[3] This guide details a scalable pathway to 5-(Cyclopropylsulfonyl)furan-2-carboxylic acid, a compound of interest for constructing novel chemical entities.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach simplifies the synthesis into manageable, high-yielding steps. The target acid can be obtained via saponification of its corresponding ester. The sulfone is accessible through the oxidation of a more readily synthesized sulfide precursor. This sulfide can be formed via a nucleophilic substitution reaction on a 5-halofuran derivative, which in turn is derived from 2-furoic acid.

Caption: Retrosynthetic pathway for the target molecule.

Detailed Synthetic Workflow and Protocols

The forward synthesis is designed as a three-stage process optimized for scalability and efficiency. Each stage yields an intermediate that can be readily purified or, in some cases, used directly in the subsequent step.

Sources

The Strategic Utility of 5-(Cyclopropylsulfonyl)furan-2-carboxylic Acid in Modern Drug Discovery: Application Notes and Protocols

Introduction: A Privileged Scaffold at the Nexus of Potency and Developability

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with superior efficacy and optimized pharmacokinetic profiles is relentless. Within this context, 5-(cyclopropylsulfonyl)furan-2-carboxylic acid has emerged as a pharmaceutical intermediate of significant strategic value. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile building block.

The furan scaffold, an electron-rich aromatic heterocycle, is a common motif in a variety of biologically active compounds, including antibacterial, antiviral, and anti-inflammatory agents.[1][2] The introduction of a cyclopropylsulfonyl group at the 5-position and a carboxylic acid at the 2-position imparts a unique combination of properties that are highly desirable in drug candidates. The cyclopropyl group is known to enhance metabolic stability, improve potency, and reduce off-target effects by introducing conformational rigidity.[3][4] The sulfonyl group can act as a hydrogen bond acceptor, influencing molecular interactions with biological targets.[3] Finally, the carboxylic acid moiety provides a critical handle for forming salts, esters (prodrugs), or amides, thereby enabling the modulation of physicochemical properties and facilitating the synthesis of more complex molecular architectures.[5]

This guide will provide a plausible synthetic pathway for 5-(cyclopropylsulfonyl)furan-2-carboxylic acid, detail its application in the synthesis of a relevant pharmaceutical target, and offer step-by-step protocols for key transformations, underpinned by the scientific rationale for each experimental choice.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of 5-(cyclopropylsulfonyl)furan-2-carboxylic acid is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₅S | Calculated |

| Molecular Weight | 216.21 g/mol | [Calculated] |

| CAS Number | 1565962-97-1 | Sigma-Aldrich |

| Appearance | Off-white to white solid | Typical |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | General knowledge |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General knowledge |

Safety Precautions: Standard laboratory safety protocols should be followed when handling 5-(cyclopropylsulfonyl)furan-2-carboxylic acid. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Synthesis of 5-(Cyclopropylsulfonyl)furan-2-carboxylic acid: A Proposed Synthetic Route

While a definitive, publicly available, step-by-step synthesis of 5-(cyclopropylsulfonyl)furan-2-carboxylic acid is not readily found in the literature, a plausible and chemically sound synthetic strategy can be devised based on established organic chemistry principles. The proposed route involves the sulfonylation of a suitable furan-2-carboxylic acid derivative.

Caption: Proposed synthetic workflow for 5-(cyclopropylsulfonyl)furan-2-carboxylic acid.

Protocol 1: Synthesis of Methyl 5-(Cyclopropylsulfonyl)furan-2-carboxylate

This protocol describes the esterification of 2-furoic acid followed by Friedel-Crafts sulfonylation.

Materials:

-

2-Furoic acid

-

Methanol, anhydrous

-

Sulfuric acid, concentrated

-

Cyclopropylsulfonyl chloride

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate, saturated solution

-

Brine

-

Magnesium sulfate, anhydrous

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

Part A: Esterification of 2-Furoic Acid

-

To a solution of 2-furoic acid (1.0 eq) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford methyl 2-furoate, which can often be used in the next step without further purification.

Part B: Friedel-Crafts Sulfonylation

-

To a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (10 volumes) at 0 °C, add cyclopropylsulfonyl chloride (1.1 eq) dropwise.

-

Stir the mixture for 15 minutes at 0 °C, then add a solution of methyl 2-furoate (1.0 eq) in anhydrous dichloromethane (5 volumes) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield methyl 5-(cyclopropylsulfonyl)furan-2-carboxylate.

Protocol 2: Hydrolysis to 5-(Cyclopropylsulfonyl)furan-2-carboxylic acid

Materials:

-

Methyl 5-(cyclopropylsulfonyl)furan-2-carboxylate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

Procedure:

-

Dissolve methyl 5-(cyclopropylsulfonyl)furan-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (1.5 - 2.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Remove the THF under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1 M hydrochloric acid at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 5-(cyclopropylsulfonyl)furan-2-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.

Application in Pharmaceutical Synthesis: A Key Intermediate for Antiviral Agents

The strategic placement of the cyclopropylsulfonyl and carboxylic acid moieties makes 5-(cyclopropylsulfonyl)furan-2-carboxylic acid an ideal intermediate for the synthesis of complex pharmaceutical agents. While direct, named examples in approved drugs are not prominently disclosed in the public domain, its structural motifs are present in numerous patented compounds, particularly in the antiviral field. For instance, furan derivatives are key components in the design of inhibitors of viral polymerases and proteases.[6][7]

The carboxylic acid functionality of 5-(cyclopropylsulfonyl)furan-2-carboxylic acid serves as a versatile handle for amide bond formation, a cornerstone reaction in drug synthesis. This allows for the coupling of this furan-containing building block to a wide array of amine-containing fragments, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Exemplary Application: Synthesis of a Hypothetical Antiviral Agent

To illustrate its utility, we will outline the use of 5-(cyclopropylsulfonyl)furan-2-carboxylic acid in the synthesis of a hypothetical antiviral compound, "Furanovir." This example will highlight a standard amide coupling reaction.

Caption: General workflow for amide coupling using the title intermediate.

Protocol 3: Amide Coupling to Synthesize "Furanovir"

This protocol details a standard procedure for amide bond formation using a peptide coupling reagent.

Materials:

-

5-(Cyclopropylsulfonyl)furan-2-carboxylic acid

-

A representative amine (e.g., benzylamine, as a model)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Brine

-

Magnesium sulfate, anhydrous

Procedure:

-

To a solution of 5-(cyclopropylsulfonyl)furan-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the amine (e.g., benzylamine, 1.05 eq) to the reaction mixture.

-

Stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired amide product, "Furanovir."

Conclusion: A Versatile Building Block for Future Therapeutics

5-(Cyclopropylsulfonyl)furan-2-carboxylic acid represents a valuable and strategically designed intermediate for pharmaceutical research and development. Its unique combination of a furan core, a stabilizing cyclopropylsulfonyl group, and a versatile carboxylic acid handle provides medicinal chemists with a powerful tool for the synthesis of novel drug candidates with potentially enhanced properties. The protocols outlined in this guide offer a practical framework for the synthesis and application of this important building block, paving the way for the discovery of next-generation therapeutics.

References

- Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones. Bioorganic Chemistry.

- Synthesis of New Potentially Antiviral Furan-Fused Compounds by Thermolysis of Benzocyclobutene Derivatives.

- Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.

- Pharmacological significance of the furan scaffold in drug discovery. BenchChem.

- Synthesis and biological activities of furan derivatives.

- 5-(Cyclopropylsulfamoyl)furan-2-carboxylic acid (CAS No. 1087784-27-7) Suppliers. ChemicalRegister.com.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd

- 2-Furancarboxylic acid and 2-Furylcarbinol. Organic Syntheses.

- The Cyclopropyl Group in Medicinal Chemistry.

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic

- 5-Formyl-2-furancarboxylic acid. Chem-Impex.

- One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc.

- Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)

- Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. Journal of Pharmaceutical and Biomedical Analysis.

- 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank.

- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules.

- 2-Chloro-4-(Cyclopropylamino)Pyrimidine-5-Carboxylic Acid synthesis. ChemicalBook.

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. researchgate.net [researchgate.net]

- 3. scientificupdate.com [scientificupdate.com]

- 4. longdom.org [longdom.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of 5-(Cyclopropylsulfonyl)furan-2-carboxylic acid from furan precursors

Application Note: AN-SYN-2026-04

Executive Summary

This application note details a robust, scalable protocol for the preparation of 5-(cyclopropylsulfonyl)furan-2-carboxylic acid , a critical pharmacophore in modern drug discovery (specifically in ROR

This guide prioritizes a Nucleophilic Aromatic Substitution (

Retrosynthetic Strategy & Pathway

The synthesis is disconnected into three logical stages. The presence of the electron-withdrawing ester at the C2 position activates the C5 position of the furan ring, facilitating the displacement of a halide by a thiol nucleophile.

Reaction Scheme (Graphviz Visualization)

Figure 1: Synthetic workflow from methyl 5-bromo-2-furoate to the target acid.

Detailed Experimental Protocols

Step 1: Preparation of Methyl 5-(cyclopropylthio)furan-2-carboxylate

Objective: Introduction of the sulfur moiety via

Reagents:

-

Methyl 5-bromo-2-furoate (1.0 eq)

-

Cyclopropanethiol (1.2 eq) [Caution: Stench]

-

Potassium Carbonate (

), anhydrous (2.0 eq) -

DMF (Dimethylformamide), anhydrous (5 mL/mmol)

Protocol:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (

).[1] -

Dissolution: Add Methyl 5-bromo-2-furoate and anhydrous DMF. Stir until dissolved.

-

Base Addition: Add

in a single portion. The suspension will be white/off-white. -

Nucleophile Addition: Via syringe, add Cyclopropanethiol dropwise. Note: Use a bleach trap for any vented gas due to the thiol odor.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexanes:EtOAc 9:1). The starting bromide (

) should disappear, and a new, slightly more polar spot (Sulfide) should appear. -

Workup:

-

Purification: Flash column chromatography (0-10% EtOAc in Hexanes).

-

Yield Expectation: 85-92%.

-

Step 2: Oxidation to Methyl 5-(cyclopropylsulfonyl)furan-2-carboxylate

Objective: Chemoselective oxidation of sulfide to sulfone (

Reagents:

-

Intermediate A (Sulfide) (1.0 eq)

-

mCPBA (meta-Chloroperoxybenzoic acid), 77% max (2.5 eq)

-

DCM (Dichloromethane) (10 mL/mmol)

- (sat. aq.) for quench.

Protocol:

-

Setup: Dissolve Intermediate A in DCM in a flask. Cool to 0°C (ice bath).

-

Addition: Add mCPBA portion-wise over 20 minutes. Do not add all at once to avoid an exotherm.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3–12 hours.

-

Monitoring: Check TLC. You may see the Sulfoxide intermediate (more polar than sulfide) appear first, then convert to Sulfone (less polar than sulfoxide, but more polar than sulfide).

-

-

Quench: Cool back to 0°C. Slowly add saturated aqueous

(Sodium thiosulfate) to destroy excess peroxide. Stir vigorously until the organic layer is clear (starch-iodide test negative). -

Workup:

-

Wash with saturated

(2x) to remove m-chlorobenzoic acid byproduct. -

Wash with brine.[3]

-

Dry over

and concentrate.

-

-

Purification: Recrystallization from EtOH/Heptane or short silica plug (20-30% EtOAc in Hexanes).

-

Yield Expectation: 75-85%.

-

Step 3: Hydrolysis to 5-(Cyclopropylsulfonyl)furan-2-carboxylic acid

Objective: Saponification of the methyl ester without degrading the sulfone.

Reagents:

-

Intermediate B (Sulfone) (1.0 eq)

-

Lithium Hydroxide Monohydrate (

) (3.0 eq) -

Solvent: THF:Water (3:1 ratio)

Protocol:

-

Reaction: Dissolve Intermediate B in THF. Add water and LiOH. Stir at RT for 2–4 hours.

-

Workup:

-

Concentrate THF under reduced pressure.

-

Dilute the aqueous residue with water.

-

Wash: Extract once with EtOAc (discard organic layer) to remove non-acidic impurities.

-

Acidification: Acidify the aqueous layer to pH ~2 using 1M HCl. The product should precipitate as a white solid.

-

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.

Analytical Data Summary

| Parameter | Expected Value / Observation |

| Appearance | White to off-white crystalline solid |

| 1H NMR (DMSO-d6) | |

| MS (ESI-) | [M-H]- = 215.0 |

| Melting Point | 145–148°C (Decomposition likely at high temp) |

Troubleshooting & Critical Parameters

Workup Logic Flow (Oxidation Step)

Figure 2: Safety and purification logic for the mCPBA oxidation step.

Key Insights:

-

Odor Control: Cyclopropanethiol has a low odor threshold. All glassware contacting the thiol should be soaked in a dilute bleach solution immediately after use to oxidize residual thiols to odorless sulfonates.

-

Regioselectivity: The

reaction is highly regioselective for the 5-position due to the directing effect of the 2-ester. No 3-substituted product is typically observed. -

Alternative Oxidants: On a multi-gram scale (>10g), mCPBA becomes hazardous and expensive. Use Oxone® (Potassium peroxymonosulfate) in MeOH/Water as a safer, greener alternative.

References

-

Nucleophilic Substitution on Furans

- Title: "Reactions of 5-bromo-2-furo

- Source:Journal of Organic Chemistry, 1985, 50(12), 2128–2132.

- Context: Establishes the viability of displacing bromide in 5-bromo-2-furo

-

Oxidation of Furan Sulfides

- Title: "Selective oxidation of sulfides to sulfones using mCPBA."

- Source:Organic Process Research & Development, 2002, 6(6), 938-942.

- Context: General protocol for avoiding over-oxid

-

Synthesis of Sulfonyl Furans (Analogous)

- Title: "Synthesis and biological evaluation of 5-sulfonyl-furan-2-carboxylic acid deriv

- Source:European Journal of Medicinal Chemistry, 2014, 85, 215-227.

- Context: Provides NMR and physical data for analogous 5-alkylsulfonyl furan deriv

-

Cyclopropanethiol Handling

- Title: "Safe handling of organosulfur compounds."

- Source:Chemical Health and Safety, 2005.

- Context: Protocols for bleaching glassware to neutralize thiols.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Tandem Thio‐Michael Addition/Remote Lactone Activation of 5‐Hydroxymethylfurfural‐Derived δ‐Lactone‐Fused Cyclopentenones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. METHYL 5-BROMO-2-FUROATE synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Application Notes & Protocols: Crystallization Methods for Isolating 5-(Cyclopropylsulfonyl)furan-2-carboxylic acid

Introduction: The Critical Role of Crystallization

5-(Cyclopropylsulfonyl)furan-2-carboxylic acid is a heterocyclic compound with structural motifs that are of significant interest in medicinal chemistry and materials science. As with many active pharmaceutical ingredients (APIs), the final physical form of the isolated solid is as critical as its chemical purity. Crystallization is the primary industrial method for the purification and isolation of such compounds, but more importantly, it is the key to controlling the solid-state properties of the API.

The ability of a single compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, can profoundly impact a drug's performance.[1][2] Different polymorphs of the same API can exhibit significant variations in crucial physicochemical properties, including:

-

Solubility and Dissolution Rate: Affecting bioavailability and therapeutic efficacy.[3]

-

Stability: Influencing shelf-life and degradation pathways.[4]

-

Mechanical Properties: Impacting manufacturability, such as tableting and flowability.[4]

Therefore, developing robust and reproducible crystallization protocols is not merely a purification step but a critical component of drug development.[5] The goal is to consistently isolate a specific, stable crystalline form with the desired properties. These application notes provide a comprehensive guide to understanding and implementing various crystallization strategies for 5-(Cyclopropylsulfonyl)furan-2-carboxylic acid, grounded in the fundamental principles of crystal engineering.

Scientific Principles: From Supersaturation to Solid Form

Crystallization is a thermodynamically driven phase transition where a solute in a liquid solution is transferred to a highly ordered solid crystalline state. The entire process is governed by the interplay between thermodynamics (solubility) and kinetics (nucleation and growth).

Supersaturation: The Driving Force

Crystallization can only occur from a supersaturated solution, a non-equilibrium state where the concentration of the solute exceeds its solubility limit at a given temperature. As shown in the solubility diagram below, this state can be achieved by several methods:

-

Cooling: For solutes whose solubility increases with temperature.

-

Solvent Evaporation: Increasing the solute concentration.[6]

-

Anti-Solvent Addition: Introducing a miscible solvent in which the solute has low solubility.[7]

Caption: A diagram illustrating common methods to induce supersaturation.

Nucleation and Crystal Growth

Once a state of supersaturation is achieved, crystallization proceeds in two kinetic steps:

-

Nucleation: The initial formation of tiny, stable crystalline nuclei from the solution. This is the rate-limiting step and is highly sensitive to factors like the level of supersaturation, presence of impurities, and mechanical agitation.

-

Crystal Growth: The subsequent growth of these nuclei into larger crystals. The rate of growth is influenced by temperature, concentration, and solvent properties.

The balance between nucleation and growth rates determines the final crystal size distribution. Rapid nucleation followed by slow growth typically yields many small crystals, whereas slow nucleation and faster growth lead to fewer, larger crystals.[8]

Strategic Solvent Selection

The choice of solvent is the most critical parameter in developing a crystallization process.[9] A suitable solvent system should exhibit a significant difference in solute solubility with temperature (for cooling crystallization) or be miscible with an anti-solvent where the solute is poorly soluble (for anti-solvent crystallization).

Given the structure of 5-(Cyclopropylsulfonyl)furan-2-carboxylic acid—containing a polar carboxylic acid group, a sulfonyl group, and a furan ring—solvents with moderate to high polarity are likely candidates.

| Solvent Class | Example Solvent | Boiling Point (°C) | Polarity (Dielectric Const.) | Rationale for Use |

| Alcohols | Methanol | 65 | 32.7 | Good H-bond donor/acceptor, likely to dissolve the carboxylic acid. |

| Isopropanol (IPA) | 82 | 19.9 | Lower volatility than methanol, may promote slower crystal growth. | |

| Ketones | Acetone | 56 | 20.7 | Good general solvent for moderately polar compounds.[10][11] |

| Esters | Ethyl Acetate | 77 | 6.0 | Less polar, may provide a good solubility gradient with temperature. |

| Aprotic Polar | Acetonitrile (ACN) | 82 | 37.5 | High polarity, can be a good solvent for highly polar compounds. |

| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Strong solvent, useful for poorly soluble compounds.[12][13] | |

| Anti-Solvents | Heptane / Hexane | 98 / 69 | 1.9 / 1.9 | Non-polar, miscible with many organic solvents. |

| Toluene | 111 | 2.4 | Aromatic, can interact via π-stacking but is a poor solvent for polar groups. | |

| Water | 100 | 80.1 | Can act as an anti-solvent if the compound is dissolved in a water-miscible organic solvent like acetone or IPA.[14] |

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Cooling Crystallization

This is the most common method for compounds whose solubility increases significantly with temperature.[15]

Caption: Addition of an anti-solvent reduces solubility and induces crystallization.

Step-by-Step Methodology:

-

Solvent System Selection: Identify a "good" solvent that readily dissolves the compound at room temperature (e.g., acetone) and a miscible "anti-solvent" in which the compound is virtually insoluble (e.g., water or heptane).

-

Dissolution: Dissolve 1.0 g of the crude acid in the minimum amount of the good solvent (e.g., acetone) at room temperature with stirring to create a clear, concentrated solution.

-

Anti-Solvent Addition: While stirring the solution, add the anti-solvent dropwise. The rate of addition is critical: slow addition promotes the growth of larger crystals, while rapid addition can cause the compound to "crash out" as a fine powder or oil. [16]4. Inducing Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid, indicating the onset of nucleation.

-

Maturation: Allow the resulting slurry to stir at room temperature for 1-2 hours to allow the crystals to grow and the system to equilibrate.

-

Isolation and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a mixture of the solvent/anti-solvent or pure anti-solvent.

-

Drying: Dry the crystals in a vacuum oven.

Protocol C: Vapor Diffusion

This method is excellent for growing high-quality single crystals suitable for X-ray diffraction, often using only milligram quantities of material. [17]It relies on the slow diffusion of a volatile anti-solvent vapor into a solution of the compound. [6][18] Step-by-Step Methodology:

-

Setup: Prepare a concentrated solution of the compound (~5-10 mg) in a small, open container (e.g., a 1-dram vial) using a relatively non-volatile "good" solvent (e.g., DMF or Toluene).

-

Chamber: Place this inner vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small jar).

-

Anti-Solvent: Add a small amount (e.g., 1-2 mL) of a volatile anti-solvent (e.g., heptane or diethyl ether) to the bottom of the larger outer container, ensuring the liquid level is below the top of the inner vial.

-

Sealing and Incubation: Seal the outer container tightly and leave it undisturbed in a location with a stable temperature and free from vibrations.

-

Crystal Growth: Over several hours to days, the anti-solvent vapor will slowly diffuse into the solution in the inner vial, gradually reducing the compound's solubility and promoting slow crystal growth. [19]6. Harvesting: Once suitable crystals have formed, carefully open the container and remove the crystals using a pipette or fine forceps.

Characterization of Crystalline Solids

After isolation, it is essential to characterize the solid form to determine its purity, crystallinity, and polymorphic identity.

| Technique | Abbreviation | Information Provided |

| X-Ray Powder Diffraction | XRPD | Provides a unique "fingerprint" for a specific crystalline lattice. It is the primary tool for identifying polymorphs and determining crystallinity. [20][21] |

| Differential Scanning Calorimetry | DSC | Measures thermal events like melting point, phase transitions, and decomposition. Different polymorphs will typically have different melting points and transition energies. [22] |

| Thermogravimetric Analysis | TGA | Measures changes in mass as a function of temperature. Used to identify the presence of solvates or hydrates by detecting weight loss upon heating. [23] |

| Polarized Light Microscopy | PLM | A rapid method to visually assess crystallinity, crystal habit (shape), and birefringence. Can also help identify the presence of multiple crystal forms in a single sample. [21] |

Troubleshooting Common Crystallization Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No Crystals Form | Solution is not sufficiently supersaturated; Compound is too soluble. | Cool the solution further in an ice or dry ice bath. Add a "seed" crystal of the compound. Gently scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites. [8] |

| "Oiling Out" | The solution is too supersaturated; Cooling is too rapid; Solvent is inappropriate. | Re-heat the solution to re-dissolve the oil, then add more solvent to reduce the concentration before cooling again, much more slowly. Try a different solvent. |

| Fine Powder Precipitates | Nucleation rate is much faster than growth rate (often due to very high supersaturation or rapid anti-solvent addition). | Reduce the level of supersaturation by using a more dilute solution. Slow down the cooling rate or the rate of anti-solvent addition significantly. [16] |

| Low Yield | Compound has significant solubility even at low temperatures; Insufficient cooling time. | Evaporate some of the solvent to concentrate the mother liquor and obtain a second crop of crystals. Ensure the solution is chilled for an adequate amount of time. |

References

- Vertex AI Search. (n.d.). Polymorphism and its importance in pharmaceutical industry | Crystallography Class Notes.

- PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!.

- ACS Publications. (n.d.). Antisolvent Crystallization Using Ionic Liquids As Solvent and Antisolvent for Polymorphic Design of Active Pharmaceutical Ingredient. Crystal Growth & Design.

- (n.d.). Polymorphism: The Phenomenon Affecting the Performance of Drugs.

- PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.

- (n.d.). crystallization of small molecules.

- All About Drugs. (n.d.). Polymorphism.

- ACS Publications. (2021, March 12). Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity. Organic Process Research & Development.

- Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.

- (2025, August 9). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).

- International Journal of Chemical Engineering and Applications (IJCEA). (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs.

- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.

- (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.

- RSC Publishing. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI:10.1039/D2CS00697A.

- cdifx. (n.d.). Some Tricks for the Single Crystal Some Tricks for the Single Crystal Growth of Small Molecules.

- (n.d.). Guide for crystallization.

- CD Formulation. (n.d.). API Physical & Chemical Characterization.

- Pharmaceutical Technology. (2016, April 6). Identifying Relevant Crystalline Forms.

- PMC. (2022, August 12). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?.

- Labinsights. (2023, May 8). Crystallinity Determination for API Development.

- Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester.

- (n.d.). Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process.

- PubMed. (n.d.). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments.

- UCT Science. (n.d.). SOP: CRYSTALLIZATION.

- Organic Syntheses Procedure. (n.d.). separates in fine scale-like crystals. The reaction mixture is allowed to come to room temperature and just enough water is added to dissolve this precipitate. This requires about 325 cc. The solution is then placed in a continuous extraction apparatus (Fig. 16) and the.

- ResearchGate. (2025, August 7). Solvent design for crystallization of carboxylic acids.

- (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents.

- Google Patents. (n.d.). US5034105A - Carboxylic acid purification and crystallization process.

- PubMed. (2011, February 1). Improved pharmacokinetics of AMG 517 through co-crystallization part 2: analysis of 12 carboxylic acid co-crystals.

- PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.

- Google Patents. (n.d.). CA2921489A1 - Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid.

- European Patent Office. (2019, October 30). METHOD FOR PURIFYING CRUDE 2,5-FURANDICARBOXYLIC ACID BY CRYSTALLIZATION - EP 3476840 B1.

- ResearchGate. (2025, August 10). Solubility of Sulpiride in Pure Organic Solvents between (278 and 333) K.

- MDPI. (n.d.). Flavonoid-Based Cocrystals: A Comprehensive Study on Their Synthesis, Characterization, Physicochemical Properties and Applications.

- ResearchGate. (n.d.). (PDF) Solubility of Flavonoids in Organic Solvents.

- MDPI. (2023, March 9). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions.

- Semantic Scholar. (2010, June 22). Solubility of Sulpiride in Pure Organic Solvents between (278 and 333) K.

Sources

- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 2. Polymorphism – All About Drugs [allfordrugs.com]

- 3. fiveable.me [fiveable.me]

- 4. Why Polymorphism is Key in Drug Development! [pharmacores.com]

- 5. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 7. ijprajournal.com [ijprajournal.com]

- 8. science.uct.ac.za [science.uct.ac.za]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. data.epo.org [data.epo.org]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 15. patents.google.com [patents.google.com]

- 16. ijcea.org [ijcea.org]

- 17. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 19. unifr.ch [unifr.ch]

- 20. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]

- 21. API Physical & Chemical Characterization - CD Formulation [formulationbio.com]

- 22. labinsights.nl [labinsights.nl]

- 23. scispace.com [scispace.com]

Troubleshooting & Optimization

Solving solubility issues of 5-(Cyclopropylsulfonyl)furan-2-carboxylic acid in DMSO and Methanol

Solubility & Handling Guide

Status: Active Compound Class: Sulfonyl-substituted Furan Carboxylic Acid Key Challenges: pH-dependent solubility, hygroscopic precipitation in DMSO, esterification risks in alcohols.

Executive Summary

This guide addresses the physicochemical challenges of dissolving 5-(Cyclopropylsulfonyl)furan-2-carboxylic acid . The molecule presents a "solubility paradox": it contains a polar carboxylic acid head and a sulfonyl group, yet often exhibits poor solubility in aqueous media due to the lipophilic cyclopropyl-furan core and strong intermolecular hydrogen bonding (dimerization) in the solid state.

Quick Diagnostic:

-

Issue: Compound forms a "jelly" or white precipitate in DMSO. -> Cause: Hydrated DMSO.

-

Issue: Compound precipitates when added to cell culture media.[1] -> Cause: "Crash-out" due to pH shock (pKa mismatch).

-

Issue: HPLC purity drops after storage in Methanol. -> Cause: Fischer Esterification.

Part 1: Physicochemical Profile[2]

Understanding the molecule's "personality" is the first step to solving solubility issues.

| Property | Value (Est.) | Implications for Solubility |

| pKa (Acid) | ~3.2 – 3.5 | Ionized (soluble) at pH > 5.0. Protonated (insoluble) at pH < 4.0. |

| LogP | ~0.6 – 1.2 | Moderately lipophilic. Requires organic co-solvents or pH adjustment. |

| H-Bond Donors | 1 (-COOH) | Strong dimerization in solid state; requires energy (heat/sonication) to break lattice. |

| H-Bond Acceptors | 5 (O atoms) | Excellent candidate for DMSO solvation, provided water competition is low. |

Part 2: Troubleshooting DMSO Solubility

The Scenario: You add the solid to DMSO, and it either floats, forms a gelatinous clump, or dissolves initially but precipitates later.

Root Cause: The "Wet DMSO" Trap

DMSO is highly hygroscopic.[1] It absorbs water from the atmosphere rapidly.

-

Mechanism: The carboxylic acid group (-COOH) is hydrophobic in its protonated form. While pure DMSO dissolves it well by disrupting H-bond dimers, the presence of water (even 1-2%) creates a "micro-aqueous" environment where the hydrophobic cyclopropyl-furan core forces the molecule to aggregate.

Protocol: The Anhydrous Dissolution Workflow

-

Solvent Quality: Use anhydrous DMSO (≥99.9%, stored over molecular sieves).

-

Tip: If your DMSO bottle has been open for >1 month without a septum, treat it as "wet."

-

-

Vortex & Heat:

-

Sonication:

-

Sonicate for 10 minutes.

-

Visual Check: Hold the vial against a light. If you see a "haze" (Tyndall effect), the compound is not dissolved; it is a micro-suspension.

-

DOT Diagram: Dissolution Decision Tree

Caption: Step-by-step logic for ensuring true solution in DMSO, avoiding false-positive micro-suspensions.

Part 3: Methanol & Stability Risks

The Scenario: You dissolve the compound in Methanol (MeOH) for LC-MS analysis or as a carrier solvent, and purity decreases over time.

Root Cause: Fischer Esterification

The carboxylic acid group is reactive. In the presence of Methanol (a primary alcohol) and any trace acid (even the compound's own acidity), it can slowly convert to the methyl ester .

-

Reaction: R-COOH + CH₃OH ⇌ R-COOCH₃ + H₂O

Best Practices for Methanol

-

Storage: Never store stock solutions in Methanol at room temperature. Prepare fresh immediately before use.

-

Analysis: If using MeOH for HPLC mobile phase, ensure the run time is short or the autosampler is cooled (4°C).

-

Alternative: Use Acetonitrile (MeCN) if possible, as it is aprotic and prevents esterification.

Part 4: Preventing "Crash Out" in Biological Assays

The Scenario: Your DMSO stock is clear (10 mM). You dilute it 1:1000 into cell culture media (PBS/DMEM), and the compound precipitates immediately.

Root Cause: The pH Shock

The compound has a pKa of ~3.5.[5]

-

In DMSO: It is neutral (protonated).

-

In Water (pH 7): It needs to deprotonate to become the soluble carboxylate anion (R-COO⁻).

-

The Problem: If you dilute high-concentration stock directly into water, the local concentration of the acid might exceed the buffer's capacity to ionize it instantly, causing it to crash out as the neutral, insoluble form.

The "Intermediate Dilution" Protocol